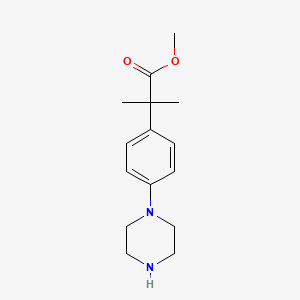![molecular formula C16H28N4O B15130992 2-methoxy-4-N-methyl-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine](/img/structure/B15130992.png)
2-methoxy-4-N-methyl-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4-N-methyl-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine is an organic compound with a complex structure that includes a benzene ring substituted with methoxy, methyl, and piperazine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-N-methyl-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-nitroaniline and 4-methylpiperazine.
Nitration: The benzene ring is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Alkylation: The amine group is alkylated with 3-chloropropylamine to introduce the propyl chain.
Substitution: The final step involves the substitution of the amine group with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
化学反应分析
Types of Reactions
2-methoxy-4-N-methyl-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones, N-oxides, or other oxidized derivatives.
Reduction: Secondary or tertiary amines, depending on the extent of reduction.
Substitution: Various substituted derivatives with different functional groups.
科学研究应用
2-methoxy-4-N-methyl-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties, such as conductive polymers and advanced coatings.
Chemical Biology: It serves as a probe to study various biochemical pathways and molecular mechanisms.
作用机制
The mechanism of action of 2-methoxy-4-N-methyl-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and neurotransmission.
Binding Interactions: The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to its biological effects.
相似化合物的比较
Similar Compounds
2-methoxy-4-N-methylbenzene-1,4-diamine: Lacks the piperazine and propyl groups, resulting in different chemical and biological properties.
4-N-methyl-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine: Lacks the methoxy group, affecting its reactivity and interactions.
2-methoxy-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine: Lacks the N-methyl group, altering its pharmacokinetic and pharmacodynamic properties.
Uniqueness
2-methoxy-4-N-methyl-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy, N-methyl, and piperazine groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C16H28N4O |
|---|---|
分子量 |
292.42 g/mol |
IUPAC 名称 |
2-methoxy-4-N-methyl-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine |
InChI |
InChI=1S/C16H28N4O/c1-18-9-11-20(12-10-18)8-4-7-19(2)14-5-6-15(17)16(13-14)21-3/h5-6,13H,4,7-12,17H2,1-3H3 |
InChI 键 |
DNPYMUOHEAZMGN-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCCN(C)C2=CC(=C(C=C2)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride](/img/structure/B15130910.png)
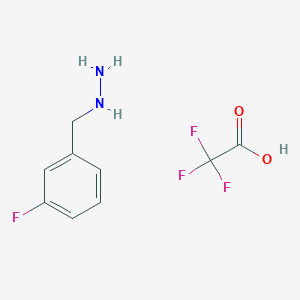
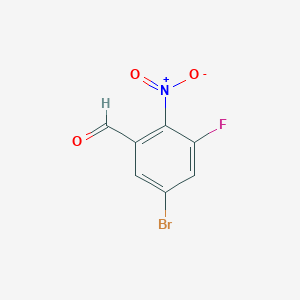



![L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]-(9CI)](/img/structure/B15130938.png)
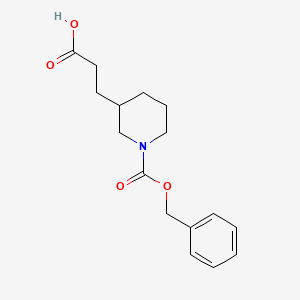
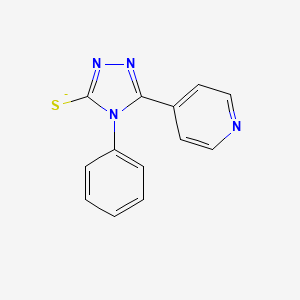
![Bis(2-methyl-2-propanyl) 4,4'-[(6-methyl-2,4-pyrimidinediyl)bis(oxymethylene)]di(1-piperidinecarboxylate)](/img/structure/B15130955.png)
![4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro-](/img/structure/B15130959.png)

![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3-phenylpropyl)pyrrolidine-2-carboxylate](/img/structure/B15130978.png)
